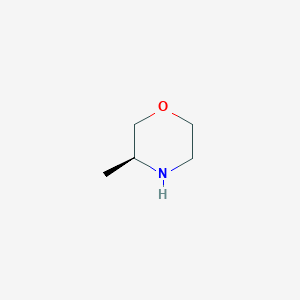

(S)-3-Methylmorpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWWGMKXCYLZEG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475799 | |

| Record name | (S)-3-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350595-57-2 | |

| Record name | (S)-3-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Commercial availability and suppliers of (S)-3-Methylmorpholine

(S)-3-Methylmorpholine is a chiral organic compound widely utilized as a versatile building block and intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its specific stereochemistry makes it a valuable component for creating enantiomerically pure drugs and other biologically active compounds. This guide provides an in-depth overview of its commercial availability, key suppliers, and relevant technical data for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. Purity levels typically range from 95% to over 98%, with the compound most commonly supplied as a liquid.[1][2] Storage under inert gas (nitrogen or argon) at 2–8 °C is generally recommended to maintain its stability.[1][3]

A summary of prominent suppliers and their typical product offerings is provided below:

| Supplier | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich (Merck) | ≥95% | 1g, 5g, 10g | Available through Aldrich Partner. |

| AK Scientific, Inc. [2] | ≥98% (GC) | 1g, 5g, 25g | Products are for research and development use only. |

| Apollo Scientific [4] | 97% | 1g, 5g, 25g, 100g, 500g | |

| BLD Pharm [3] | Offers bulk inquiry. | ||

| ChemScene [5] | ≥96% | Provides detailed safety and computational data. | |

| Santa Cruz Biotechnology [6] | For research use only. | ||

| Pharmaffiliates [7] | High Purity | Inquire for stock status. | |

| Biosynth [8] | For research purposes only. | ||

| ChemicalBook [1] | 95%-98% | KG quantities | Lists multiple suppliers and pricing information. |

Physicochemical Properties

A compilation of key physical and chemical properties for this compound is presented in the table below. These values are predicted or experimentally determined and can be useful for reaction planning and safety assessments.

| Property | Value | Source |

| CAS Number | 350595-57-2 | [1] |

| Molecular Formula | C5H11NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Boiling Point | 137.1±15.0 °C (Predicted) | [1] |

| Density | 0.891±0.06 g/cm3 (Predicted) | [1] |

| pKa | 9.03±0.40 (Predicted) | [1] |

| Optical Rotation | +41.7° (c=1 in CHCl3) | [2] |

| Form | Liquid | [1] |

| Color | Colorless | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1][3] |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its primary applications include:

-

Preparation of Morpholinopyrimidine Derivatives: It is utilized in the synthesis of morpholinopyrimidine derivatives that act as mTOR kinase inhibitors. These inhibitors are investigated for the treatment of diseases mediated by mTOR kinase and/or PI3K enzymes.[1][9]

-

Chiral Ligand Synthesis: The nitrogen atom in the morpholine ring can undergo carbon-nitrogen bond coupling reactions with aryl halides. This allows for the introduction of an aryl group, leading to the formation of chiral nitrogen-containing ligands used in drug molecules and asymmetric catalysis.[10]

-

Synthesis of Antidepressants: Morpholine derivatives are integral to the structure of certain antidepressants. For example, all four stereoisomers of the antidepressant reboxetine have been synthesized using methods involving substituted morpholines.[11]

-

Development of Novel Therapeutics: The morpholine scaffold is explored in the development of various therapeutic agents, including those targeting stimulant abuse by interacting with neurotransmitter transporters like the norepinephrine transporter (NET).[12]

Synthesis and Experimental Protocols

The synthesis of this compound and other substituted morpholines can be achieved through various synthetic routes. Below are summaries of common experimental methodologies.

General Workflow for Morpholine Synthesis

The following diagram illustrates a generalized workflow for the synthesis of substituted morpholines, which often involves the cyclization of an amino alcohol derivative.

Caption: Generalized workflow for the synthesis of substituted morpholines.

Reduction of (S)-5-methylmorpholin-3-one

One documented method for synthesizing this compound involves the reduction of (S)-5-methylmorpholin-3-one.[1][10]

Protocol:

-

Dissolve (S)-5-methylmorpholin-3-one in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere.

-

Slowly add lithium aluminum hydride (LiAlH4) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

After the reaction is complete, quench the reaction by the sequential addition of water, a 2N sodium hydroxide solution, and then water again.

-

Stir the mixture for 30 minutes.

-

Add a 2% methanol/dichloromethane mixture and continue stirring for another hour.

-

Filter the crude product through a pad of diatomaceous earth.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure at a low temperature (20-25°C) to obtain the final product.[1]

Stannylamine Protocol (SnAP) for C-Substituted Morpholines

A method for synthesizing C-substituted morpholines from aldehydes has been developed, known as the Stannylamine Protocol (SnAP).[13][14] This protocol involves the reaction of an amino stannane with an aldehyde.

Protocol for a generic cis-3,5-disubstituted morpholine:

-

Charge a flask with 4 Å molecular sieves and acetonitrile.

-

Add the amino stannane reagent to the flask.

-

Add the desired aldehyde to the reaction mixture.

-

Stir the suspension at room temperature for several hours.

-

After the reaction, the mixture is typically purified by column chromatography on silica gel to isolate the desired morpholine product.[13][14]

The following diagram illustrates the key steps in the SnAP reagent synthesis and its subsequent use.

Caption: Workflow for the Stannylamine Protocol (SnAP).

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for pharmaceutical research and development. Its utility in the synthesis of complex, enantiomerically pure molecules underscores its importance in modern medicinal chemistry. Researchers can source this compound from a range of reputable suppliers, and various synthetic methodologies are available for its preparation and the synthesis of its derivatives.

References

- 1. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]

- 2. 350595-57-2 this compound AKSci V2259 [aksci.com]

- 3. 350595-57-2|this compound|BLD Pharm [bldpharm.com]

- 4. 350595-57-2 Cas No. | (3S)-3-Methylmorpholine | Apollo [store.apolloscientific.co.uk]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | 350595-57-2 | FM33887 | Biosynth [biosynth.com]

- 9. 3S-3-METHYLMORPHOLINE CAS#: 350595-57-2 [amp.chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orgsyn.org [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes: Asymmetric Synthesis Using (S)-3-Methylmorpholine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. These chiral molecules are temporarily incorporated into a prochiral substrate, directing the formation of a new stereocenter with a high degree of selectivity. Subsequently, the auxiliary can be removed, yielding an enantiomerically enriched product. Chiral morpholine derivatives have been explored for their potential in asymmetric synthesis; however, a comprehensive review of the scientific literature reveals a notable absence of specific applications for (S)-3-Methylmorpholine as a chiral auxiliary.

Extensive searches of chemical databases and scholarly articles did not yield any specific examples of this compound being used to induce stereoselectivity in reactions such as alkylations, aldol additions, or conjugate additions. Consequently, quantitative data regarding diastereomeric excess (d.e.) or enantiomeric excess (e.e.) for reactions employing this specific compound as a chiral auxiliary are not available.

While the core request of providing detailed application notes and protocols for the use of this compound as a chiral auxiliary cannot be fulfilled due to the lack of documented applications, this report will instead provide a general overview of the principles of asymmetric synthesis using chiral auxiliaries and the synthesis of chiral morpholines.

General Principles of Asymmetric Synthesis with Chiral Auxiliaries

The fundamental concept behind using a chiral auxiliary is to convert a prochiral substrate into a diastereomeric intermediate. This is achieved by covalently attaching the chiral auxiliary to the substrate. The inherent chirality of the auxiliary then creates a sterically and/or electronically biased environment, favoring the approach of a reagent from a specific direction. This directed attack leads to the preferential formation of one diastereomer over the other.

A generalized workflow for this process is illustrated below:

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Synthesis of Chiral Morpholines

While this compound does not appear to be utilized as a chiral auxiliary, the synthesis of chiral morpholines themselves is an active area of research due to their prevalence in bioactive molecules and pharmaceuticals. Various synthetic strategies have been developed to access enantiomerically pure morpholine derivatives. These methods often involve the use of chiral starting materials or asymmetric catalytic processes.

One common approach involves the cyclization of chiral amino alcohols. The stereochemistry of the final morpholine ring is dictated by the stereocenters present in the starting amino alcohol.

Below is a conceptual diagram illustrating a synthetic pathway to a chiral morpholine derivative, which could include structures like this compound.

Caption: A conceptual synthetic route to chiral morpholines.

Conclusion

Despite the importance of chiral auxiliaries in asymmetric synthesis, there is no readily available scientific literature demonstrating the use of this compound for this purpose. Researchers and drug development professionals seeking to induce stereoselectivity are advised to consult the extensive literature on well-established chiral auxiliaries, such as Evans' oxazolidinones, Oppolzer's camphorsultams, or Enders' SAMP/RAMP hydrazones.

The information provided herein is intended to offer a general understanding of the principles of asymmetric synthesis and the synthesis of chiral morpholines, in lieu of specific application data for this compound as a chiral auxiliary. Further investigation into novel applications of this and other chiral building blocks may yet reveal its potential in stereoselective transformations.

Application of (S)-3-Methylmorpholine in the Synthesis of Bioactive Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methylmorpholine is a valuable chiral building block in medicinal chemistry, offering a stereochemically defined scaffold for the synthesis of complex bioactive molecules. Its incorporation into drug candidates can significantly influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent dual PI3K/mTOR inhibitor, highlighting its role in establishing the final compound's stereochemistry and biological activity.

Application Note 1: Synthesis of PQR530, a Dual PI3K/mTOR Inhibitor

This compound serves as a key chiral precursor in the synthesis of PQR530, a clinical candidate for oncology. PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mechanistic target of rapamycin (mTOR).[1][2] The chiral center introduced by this compound is crucial for the high affinity and selectivity of the inhibitor.

The synthesis involves a sequential nucleophilic aromatic substitution on a triazine core, followed by a Suzuki cross-coupling reaction. The use of enantiomerically pure this compound ensures the stereospecific formation of the final product, avoiding the need for chiral separation at later stages.

Biological Activity of PQR530 and Analogues

The inhibitory activity of PQR530 and related compounds against PI3K isoforms and mTOR demonstrates the importance of the (S)-3-methylmorpholino moiety for potent and balanced dual inhibition.

| Compound | M1 Substituent | M2 Substituent | PI3Kα Ki (nM) | mTOR Ki (nM) | PI3Kα/mTOR Ratio | p-Akt (Ser473) IC50 (nM) | p-S6 (Ser235/236) IC50 (nM) |

| PQR530 (6) | (S)-3-Methyl | Unsubstituted | 0.8 | 0.3 | 2.7 | 11 | 12 |

| 31 | (R)-3-Methyl | Unsubstituted | 1.2 | 0.4 | 3.0 | 15 | 18 |

| 32 | (S)-2-Methyl | Unsubstituted | 2.5 | 0.8 | 3.1 | 28 | 35 |

| 33 | (R)-2-Methyl | Unsubstituted | 3.1 | 1.0 | 3.1 | 45 | 55 |

| 5 | Unsubstituted | Unsubstituted | 4.5 | 1.5 | 3.0 | 60 | 75 |

Data sourced from J. Med. Chem. 2019, 62, 13, 6241–6261.[1]

Experimental Protocols

Synthesis of (S)-4-(4-chloro-6-(3-methylmorpholino)-1,3,5-triazin-2-yl)morpholine (Intermediate for PQR530)

This protocol describes the asymmetric synthesis of the key triazine intermediate incorporating this compound.

Materials:

-

2,4-dichloro-6-morpholino-1,3,5-triazine

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dichloro-6-morpholino-1,3,5-triazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Slowly add a solution of this compound (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Synthesis of (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530)

This protocol outlines the final Suzuki cross-coupling step to yield PQR530.

Materials:

-

(S)-4-(4-chloro-6-(3-methylmorpholino)-1,3,5-triazin-2-yl)morpholine

-

2-Amino-4-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, combine (S)-4-(4-chloro-6-(3-methylmorpholino)-1,3,5-triazin-2-yl)morpholine (1.0 eq), 2-amino-4-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), and Pd(dppf)Cl2 (0.1 eq).

-

Add a 2M aqueous solution of sodium carbonate (3.0 eq) and 1,4-dioxane.

-

Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 4 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield PQR530.

Visualizations

Synthetic Workflow for PQR530

Caption: Synthetic scheme for PQR530.

PI3K/mTOR Signaling Pathway and Inhibition by PQR530

Caption: PQR530 inhibits the PI3K/mTOR pathway.

References

Application Notes and Protocols for (S)-3-Methylmorpholine and Derivatives as Catalysts in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

While (S)-3-Methylmorpholine itself is not extensively documented as a direct catalyst in the scientific literature, the morpholine scaffold is a key feature in a variety of successful organocatalysts. This document provides insights into the potential applications of this compound and detailed protocols for analogous, structurally related morpholine-based catalysts in asymmetric organic reactions. The focus is on the Michael addition, a fundamental carbon-carbon bond-forming reaction, where chiral morpholine derivatives have demonstrated significant promise.

Recent studies have indicated that despite the generally lower reactivity of morpholine-enamines compared to their pyrrolidine counterparts, strategic design of morpholine-based organocatalysts can lead to highly efficient and stereoselective transformations.[1][2][3] The presence of the oxygen atom in the morpholine ring is thought to increase the pyramidalization of the nitrogen atom, which can decrease the nucleophilicity of the corresponding enamine intermediate.[2][3] However, appropriate substitution on the morpholine ring can overcome this limitation, leading to excellent catalytic activity.

This application note will focus on a highly effective β-morpholine amino acid catalyst, which has shown excellent performance in the 1,4-addition of aldehydes to nitroolefins.[2][3]

Asymmetric Michael Addition of Aldehydes to Nitroolefins

The conjugate addition of aldehydes to nitroolefins is a powerful tool for the synthesis of chiral γ-nitro aldehydes, which are versatile intermediates in the synthesis of various bioactive molecules. Chiral morpholine-based catalysts have emerged as effective promoters for this transformation, offering high yields and stereoselectivities.

Reaction Scheme:

Caption: General scheme of the asymmetric Michael addition.

Quantitative Data Summary

The following table summarizes the performance of a β-morpholine amino acid catalyst in the Michael addition of various aldehydes to nitroolefins.[2]

| Entry | Aldehyde (R1) | Nitroolefin (R2) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Butanal | trans-β-nitrostyrene | 95 | >99:1 | 98 |

| 2 | Propanal | trans-β-nitrostyrene | 92 | >99:1 | 97 |

| 3 | Pentanal | trans-β-nitrostyrene | 96 | >99:1 | 98 |

| 4 | Isovaleraldehyde | trans-β-nitrostyrene | 90 | >99:1 | 96 |

| 5 | Butanal | 4-Cl-nitrostyrene | 93 | >99:1 | 97 |

| 6 | Butanal | 4-MeO-nitrostyrene | 94 | >99:1 | 98 |

Experimental Protocols

General Protocol for the Asymmetric Michael Addition:

This protocol is adapted from a study on highly efficient morpholine-based organocatalysts.[2][3]

Materials:

-

Aldehyde (1.0 eq.)

-

trans-β-Nitrostyrene derivative (1.5 eq.)

-

β-Morpholine amino acid catalyst (1 mol%)

-

N-Methylmorpholine (NMM) (1 mol%)

-

Isopropanol (iPrOH) as solvent

Procedure:

-

To a vial equipped with a magnetic stir bar, add the β-morpholine amino acid catalyst (1 mol%) and N-methylmorpholine (1 mol%).

-

Add isopropanol to dissolve the catalyst and the base.

-

Add the aldehyde (1.0 eq.) to the solution.

-

Finally, add the trans-β-nitrostyrene derivative (1.5 eq.).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

-

Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Proposed Catalytic Cycle:

The reaction is believed to proceed through an enamine intermediate formed between the aldehyde and the secondary amine of the morpholine catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner.

Caption: Proposed catalytic cycle for the Michael addition.

Experimental Workflow:

The following diagram illustrates the general workflow for carrying out the asymmetric Michael addition reaction.

Caption: Experimental workflow for the asymmetric Michael addition.

References

- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

Analytical methods for monitoring reactions with (S)-3-Methylmorpholine (TLC, GC, HPLC)

These application notes provide detailed methodologies for monitoring chemical reactions involving the chiral reagent (S)-3-Methylmorpholine using Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals to track reaction progress, assess product formation, and determine enantiomeric purity.

Thin Layer Chromatography (TLC)

Application Note

TLC is a rapid and effective technique for the qualitative monitoring of reactions involving this compound.[1][2] It allows for the simultaneous visualization of the starting materials, intermediates, and products, providing a quick assessment of reaction completion.[3] Given that this compound is a secondary amine, specific staining agents are required for visualization as it may not be UV-active.[4][5]

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[1] The retention factor (R_f) value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. By comparing the R_f values of spots in the reaction mixture to those of the starting materials and expected products, the progress of the reaction can be determined.

Experimental Protocol

Materials:

-

TLC plates (e.g., silica gel 60 F254)

-

Developing chamber

-

Capillary tubes for spotting

-

Eluent (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol)

-

Visualization agent:

Procedure:

-

Plate Preparation: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[1]

-

Spotting: Using separate capillary tubes, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.[3] Ensure the spots are small and do not spread.[1]

-

Development: Place the TLC plate in a developing chamber containing the chosen eluent. The eluent level should be below the baseline. Cover the chamber and allow the solvent front to move up the plate.[1]

-

Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.[1] Allow the plate to dry completely. Visualize the spots using one of the following methods:

-

UV Light (if applicable): View the plate under a UV lamp (254 nm) if any of the components are UV-active.[8][9]

-

Potassium Permanganate Stain: Briefly dip the plate into the KMnO₄ solution or spray the plate evenly. Heat gently with a heat gun. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[6][7]

-

Ninhydrin Stain: Dip or spray the plate with the ninhydrin solution and heat gently. Amines will typically appear as pink or purple spots.[8]

-

-

Analysis: Calculate the R_f value for each spot. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Data Presentation

Table 1: Hypothetical TLC Data for a Reaction Involving this compound

| Compound | R_f Value | Visualization Method | Appearance |

| Starting Material (e.g., an electrophile) | 0.65 | UV (254 nm), KMnO₄ | Dark spot, Yellow spot |

| This compound | 0.20 | Ninhydrin, KMnO₄ | Pink spot, Yellow spot |

| Product | 0.45 | UV (254 nm), KMnO₄ | Dark spot, Yellow spot |

Note: R_f values are highly dependent on the specific eluent system and stationary phase used and must be determined experimentally.

Workflow Diagram

Gas Chromatography (GC)

Application Note

GC is a powerful technique for both qualitative and quantitative analysis of reactions involving this compound. For chiral molecules, the use of a chiral stationary phase is essential to separate the enantiomers and determine the enantiomeric excess (e.e.) of the product.[10][11] A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound.[12][13]

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[11] Enantiomers can be separated on a chiral stationary phase due to the formation of transient diastereomeric complexes with different stabilities, leading to different retention times.[11]

Experimental Protocol

Materials:

-

Gas chromatograph with a split/splitless injector and FID

-

Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEX)[10]

-

Helium or hydrogen as carrier gas

-

Autosampler vials with inserts

-

Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Preparation: Withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary. Dilute the sample with a suitable solvent to an appropriate concentration (e.g., 1 mg/mL). Filter the sample if it contains solid particles.

-

Instrument Setup:

-

Install the chiral GC column.

-

Set the injector and detector temperatures (e.g., 250 °C for the injector and 280 °C for the FID).

-

Set the oven temperature program. This will likely involve an initial isothermal period followed by a temperature ramp to elute all components. The specific program will need to be optimized.

-

Set the carrier gas flow rate.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. Record the chromatogram.

-

Quantification: Identify the peaks corresponding to the starting materials and products based on their retention times (determined by injecting standards). The peak area can be used to determine the relative amounts of each component and to calculate the enantiomeric excess of the chiral product.

Data Presentation

Table 2: Hypothetical GC Data for a Chiral Synthesis

| Compound | Retention Time (min) |

| Starting Material | 5.8 |

| This compound | 8.2 |

| (R)-Product | 12.5 |

| (S)-Product | 12.9 |

Note: Retention times are specific to the column, temperature program, and carrier gas flow rate and must be determined experimentally.

Workflow Diagram

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a highly versatile and widely used technique for monitoring reactions and analyzing the purity of products, including the enantiomeric purity of chiral compounds like those synthesized using this compound.[14][15] Chiral stationary phases (CSPs) are employed for the separation of enantiomers.[16][17]

Principle: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column.[14] For chiral separations, the stationary phase is chiral, allowing for differential interactions with the enantiomers and thus their separation.[18] A UV detector is commonly used, and if the analyte does not have a strong chromophore, derivatization with a UV-active tag may be necessary.[3][19]

Experimental Protocol

Materials:

-

HPLC system with a pump, injector, column oven, and UV detector

-

Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® or a macrocyclic glycopeptide-based column like CHIROBIOTIC®)[16]

-

HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol, ethanol, and a basic additive like diethylamine for normal phase)[16]

-

Autosampler vials

-

Syringe filters (0.22 or 0.45 µm)

Procedure:

-

Sample Preparation: Withdraw an aliquot of the reaction mixture and quench if necessary. Dilute the sample in the mobile phase to a suitable concentration. Filter the sample through a syringe filter before injection.

-

Method Development:

-

Select a suitable chiral column and mobile phase. For normal-phase chromatography on a polysaccharide-based column, a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is a good starting point.[16]

-

A small amount of a basic additive (e.g., 0.1% diethylamine) is often required to improve the peak shape of basic compounds like this compound.[16]

-

Optimize the mobile phase composition and flow rate to achieve good resolution between the enantiomers and other components of the reaction mixture.

-

-

Analysis: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram.

-

Quantification: Identify the peaks by their retention times (determined by injecting standards). The peak areas are used to calculate the conversion of starting material, the yield of the product, and the enantiomeric excess.

Data Presentation

Table 3: Hypothetical HPLC Data for a Chiral Synthesis

| Compound | Retention Time (min) |

| Starting Material | 4.2 |

| This compound | 6.5 |

| (R)-Product | 10.1 |

| (S)-Product | 11.5 |

Note: Retention times are highly dependent on the specific column, mobile phase, and flow rate used and must be determined experimentally.

Workflow Diagram

References

- 1. Home Page [chem.ualberta.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. TLC stains [reachdevices.com]

- 8. silicycle.com [silicycle.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. gcms.cz [gcms.cz]

- 11. azom.com [azom.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. scispace.com [scispace.com]

- 16. benchchem.com [benchchem.com]

- 17. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

Troubleshooting & Optimization

Improving yield and purity in (S)-3-Methylmorpholine synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-3-Methylmorpholine, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two prevalent methods for the synthesis of this compound are:

-

Reduction of (S)-5-methylmorpholin-3-one: This is a widely used method that employs a reducing agent, such as Lithium Aluminum Hydride (LAH), to reduce the ketone functionality.

-

Tandem Hydroamination/Asymmetric Transfer Hydrogenation: This is an efficient one-pot method starting from aminoalkyne substrates. It involves an initial titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then asymmetrically reduced using a ruthenium catalyst.[1]

Q2: How can I determine the enantiomeric purity of my this compound sample?

A2: The most common technique for determining the enantiomeric excess (ee) of chiral amines like this compound is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective. The separation of enantiomers is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[2][3]

Q3: What are the critical safety precautions when working with Lithium Aluminum Hydride (LAH) for the reduction step?

A3: Lithium Aluminum Hydride is a potent reducing agent that reacts violently with water and protic solvents. It is crucial to conduct the reaction under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried, and anhydrous solvents should be used. The quenching of the reaction must be performed carefully and at a low temperature by the slow, sequential addition of water and a sodium hydroxide solution.

Troubleshooting Guides

Synthesis Route 1: Reduction of (S)-5-methylmorpholin-3-one

Problem 1: Low Yield of this compound

| Possible Cause | Troubleshooting Suggestion |

| Incomplete reaction | Ensure the LAH is fresh and has not been deactivated by moisture. Increase the reaction time or temperature moderately. Monitor the reaction progress by Thin Layer Chromatography (TLC). |

| Product loss during work-up | During the aqueous work-up, the product, being an amine, can form a salt and remain in the aqueous layer. Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent. Perform multiple extractions to maximize recovery. |

| Volatility of the product | This compound is a relatively low-boiling point liquid. Avoid high temperatures during solvent removal on a rotary evaporator. |

Problem 2: Low Purity of this compound

| Possible Cause | Troubleshooting Suggestion |

| Presence of unreacted starting material | This indicates an incomplete reaction. See "Low Yield" troubleshooting. |

| Formation of byproducts | Over-reduction is generally not an issue with this substrate. However, ensure the reaction is quenched properly to avoid the formation of complex aluminum salts that can contaminate the product. |

| Contamination from work-up | Ensure thorough separation of aqueous and organic layers during extraction. Wash the combined organic layers with brine to remove residual water and inorganic salts. |

Synthesis Route 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

Problem 1: Low Yield of this compound

| Possible Cause | Troubleshooting Suggestion |

| Inefficient hydroamination | The titanium catalyst can be sensitive to air and moisture. Ensure strict anhydrous and anaerobic conditions. The choice of ligand on the titanium catalyst can also influence the reaction rate. |

| Incomplete transfer hydrogenation | The ruthenium catalyst may be deactivated. Ensure the formic acid/triethylamine mixture is of high quality. The reaction time may need to be extended. |

| Catalyst incompatibility | While designed as a one-pot reaction, ensure the conditions for the hydroamination step do not negatively impact the subsequent transfer hydrogenation catalyst. |

Problem 2: Low Enantiomeric Excess (ee)

| Possible Cause | Troubleshooting Suggestion |

| Suboptimal chiral ligand for the Ru catalyst | The choice of the chiral diamine ligand is critical for high enantioselectivity. Screen different chiral ligands if the desired ee is not achieved.[1] |

| Racemization of the intermediate imine | The cyclic imine intermediate could potentially racemize under the reaction conditions, although this is less common for this specific substrate. |

| Reaction temperature | Asymmetric reactions are often sensitive to temperature. Running the transfer hydrogenation step at a lower temperature may improve enantioselectivity, though it might require a longer reaction time. |

Purification Strategies

Column Chromatography

Problem: Poor separation of this compound from impurities.

| Possible Cause | Troubleshooting Suggestion |

| Inappropriate eluent system | For amines like this compound, tailing on silica gel is a common issue. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system. A common eluent system to start with is a mixture of dichloromethane and methanol or ethyl acetate and hexanes.[4][5] |

| Column overloading | Do not exceed the loading capacity of your column. A general guideline is a silica gel to crude product ratio of 30:1 to 100:1 by weight. |

| Co-eluting impurities | If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system. Gradient elution, gradually increasing the polarity of the eluent, may also improve separation. |

Recrystallization

Problem: Product does not crystallize or oils out.

| Possible Cause | Troubleshooting Suggestion |

| High solubility of the free base | This compound is a liquid at room temperature and may be difficult to crystallize directly. |

| Inappropriate solvent | Convert the amine to a salt, such as the hydrochloride salt, to increase its crystallinity. Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.[6] |

| Supersaturation not reached | If recrystallizing the salt, ensure the minimum amount of hot solvent is used for dissolution. Cool the solution slowly to room temperature and then in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can initiate crystal formation.[7] |

Quantitative Data Summary

Table 1: Comparison of Synthesis Routes for 3-Substituted Morpholines

| Synthesis Route | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Reduction of (S)-5-methylmorpholin-3-one | 70-85% | Dependent on the purity of the starting material | Readily available starting material, straightforward procedure. | Use of hazardous LAH, requires strict anhydrous conditions. |

| Tandem Hydroamination/ATH | High | >95% | One-pot procedure, high enantioselectivity, atom economical.[1] | Requires specialized catalysts, may need optimization for specific substrates. |

Experimental Protocols

Protocol 1: Synthesis of this compound via LAH Reduction

This protocol is adapted from a general procedure for the reduction of amides and lactams.

Materials:

-

(S)-5-methylmorpholin-3-one

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% Sodium Hydroxide solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LAH (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve (S)-5-methylmorpholin-3-one (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC (e.g., using a 10:1 DCM:Methanol eluent with potassium permanganate stain for visualization).

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of:

-

'x' mL of water (where 'x' is the number of grams of LAH used)

-

'x' mL of 15% NaOH solution

-

'3x' mL of water

-

-

Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF or DCM.

-

Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to obtain the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Triethylamine (TEA)

-

Hexanes

-

Ethyl Acetate (EtOAc)

Procedure:

-

TLC Analysis: Determine a suitable eluent system by TLC. A good starting point is 95:5 DCM:MeOH or 70:30 Hexanes:EtOAc. Add ~0.5-1% TEA to the eluent to prevent streaking. The target compound should have an Rf of approximately 0.2-0.3.[5][8]

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack a column of appropriate size.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure at low temperature to yield the purified this compound.

Protocol 3: Chiral HPLC Analysis

Note: The optimal conditions will depend on the specific column and HPLC system used. This is a general starting point for method development.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent polysaccharide-based column)

Typical Conditions:

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.

-

Additive: A small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) is often added to the mobile phase to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm for a non-aromatic amine).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Diagrams

Caption: General workflow for the synthesis, purification, and analysis of this compound.

References

Common side reactions with (S)-3-Methylmorpholine and how to avoid them

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-3-Methylmorpholine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral substituted morpholine derivative. Due to its basic nature and steric hindrance provided by the methyl group, it is often used as a non-nucleophilic base in a variety of organic reactions. Its primary applications include:

-

Peptide Synthesis: As a base in coupling reactions to activate carboxylic acids and for the neutralization of amine salts.

-

Asymmetric Synthesis: As a chiral auxiliary or base in stereoselective transformations.

-

General Organic Synthesis: In reactions sensitive to racemization or other base-catalyzed side reactions where a moderately hindered, chiral amine is beneficial.

Q2: What are the main advantages of using this compound over other common bases like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

This compound offers a unique combination of properties that can be advantageous in sensitive chemical transformations. Compared to other commonly used amine bases, it provides a balance of basicity and steric hindrance. This can help to minimize side reactions such as racemization, which is a common issue with stronger, less hindered bases. Its chirality may also play a role in stereoselective reactions.

Q3: How should this compound be handled and stored?

This compound is a flammable and corrosive liquid.[1][2] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.[1]

Troubleshooting Guides

Issue 1: Epimerization/Racemization of Chiral Centers

Question: I am observing significant epimerization of my chiral starting material when using this compound as a base in my reaction. How can I minimize this?

Possible Causes and Solutions:

Epimerization is a common side reaction when a stereocenter is located alpha to a carbonyl group or other acidifying functionality. The basicity of this compound can be sufficient to deprotonate this position, leading to a loss of stereochemical integrity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for epimerization.

Experimental Protocol to Minimize Epimerization:

-

Temperature Control: Cool the reaction mixture to 0 °C or lower before the addition of this compound. Maintain this temperature throughout the reaction.

-

Stoichiometry: Use the minimum amount of this compound required to neutralize any acid present and facilitate the reaction. A typical starting point is 1.05-1.2 equivalents relative to the acidic species.

-

Order of Addition: In coupling reactions, pre-activate the carboxylic acid with the coupling reagent before adding the amine nucleophile and this compound. This can reduce the time the activated species is exposed to the base.

Comparative Data on Base-Induced Epimerization (Representative):

| Base | Steric Hindrance | Basicity (pKa of conjugate acid) | Typical % Epimerization (Model Reaction) |

| Triethylamine (TEA) | Low | ~10.7 | 5-15% |

| This compound | Moderate | ~7.4 | 1-5% |

| Diisopropylethylamine (DIPEA) | High | ~10.8 | <1% |

Note: This data is representative and the actual degree of epimerization is highly substrate-dependent.

Issue 2: Formation of N-Acylurea Byproducts in Carbodiimide-Mediated Couplings

Question: I am using EDC/DCC as a coupling agent with this compound and observing a significant amount of an N-acylurea byproduct. What is causing this and how can I prevent it?

Possible Causes and Solutions:

N-acylurea formation is a common side reaction in carbodiimide-mediated couplings. It occurs when the O-acylisourea intermediate rearranges before it can be intercepted by the desired nucleophile (amine). The presence of a tertiary amine base can influence the rate of this rearrangement.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for N-acylurea formation.

Experimental Protocol to Suppress N-Acylurea Formation:

-

Use of Additives: Incorporate an activating agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) into the reaction mixture. These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine nucleophile and less prone to rearrangement.

-

Solvent Choice: Use a polar aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) to ensure all reagents are fully dissolved.

-

Stoichiometry: A typical starting point for reagent stoichiometry is:

-

Carboxylic Acid: 1.0 eq

-

Amine: 1.0-1.2 eq

-

EDC/DCC: 1.1-1.3 eq

-

HOBt/HOAt: 1.1-1.3 eq

-

This compound: 1.5-2.0 eq

-

Effect of Additives on N-Acylurea Formation (Representative):

| Coupling Conditions | Yield of Desired Amide | Yield of N-Acylurea Byproduct |

| EDC, this compound | 40-60% | 20-40% |

| EDC, HOBt, this compound | 85-95% | <5% |

| EDC, HOAt, this compound | 90-98% | <2% |

Note: Yields are representative and will vary based on the specific substrates.

Issue 3: Diketopiperazine Formation in Peptide Synthesis

Question: I am performing a solid-phase peptide synthesis (SPPS) and observe significant chain termination and the formation of a diketopiperazine (DKP) after the coupling of the second amino acid. I am using this compound for neutralization. How can I avoid this?

Possible Causes and Solutions:

Diketopiperazine formation is a common side reaction in SPPS, particularly after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can undergo an intramolecular cyclization to release the dipeptide from the resin as a cyclic DKP. The choice of base for the Fmoc deprotection and neutralization steps can influence the rate of this side reaction.

Signaling Pathway of DKP Formation:

Caption: Pathway of diketopiperazine formation in SPPS.

Experimental Protocol to Minimize DKP Formation:

-

Use of Protected Amino Acids: For the first amino acid, consider using a derivative that is less prone to DKP formation, such as one with a bulky side chain or a pre-loaded resin with the second amino acid already attached.

-

Choice of Coupling Reagent: Use a fast-acting coupling reagent like HATU or HBTU to ensure that the coupling of the third amino acid is rapid, minimizing the time the free N-terminal amine of the dipeptide is available for cyclization.

-

Modified Deprotection/Neutralization:

-

Minimize the time between Fmoc deprotection and the next coupling step.

-

Consider using a milder base or a bulkier base for the neutralization step. While this compound is a reasonable choice, comparing it to a more hindered base like DIPEA may be beneficial.

-

Influence of Base on DKP Formation (Representative):

| Base for Neutralization | Coupling Time for 3rd AA | % DKP Formation (Model Sequence) |

| This compound | 60 min | 10-20% |

| Diisopropylethylamine (DIPEA) | 60 min | 5-10% |

| 2,4,6-Collidine | 60 min | <5% |

Note: The propensity for DKP formation is highly sequence-dependent.

References

Technical Support Center: Optimizing (S)-3-Methylmorpholine Catalyzed Amination Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing amination reactions catalyzed by (S)-3-Methylmorpholine. Our aim is to help you overcome common experimental challenges and achieve high yields and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this amination reaction?

A1: this compound is a chiral organocatalyst. Its C₂-symmetric structure creates a specific chiral environment that influences the stereochemical outcome of the amination reaction, enabling the synthesis of a particular enantiomer of the desired chiral amine product.

Q2: How should I handle and store this compound?

A2: this compound is a liquid that should be stored in a cool, dry place, typically between 2°C and 8°C, under an inert atmosphere such as nitrogen.[1][2][3] It is important to handle it in a well-ventilated area and avoid contact with skin and eyes. Proper storage is crucial to maintain its purity and catalytic activity.

Q3: What are the most critical parameters to control for a successful this compound catalyzed amination?

A3: The most critical parameters are reaction temperature, choice of solvent, catalyst loading, and the purity of all reagents and starting materials. These factors significantly impact reaction rate, yield, and enantioselectivity.

Q4: Can I use a different chiral morpholine derivative as a catalyst?

A4: While other chiral morpholine derivatives can be used, the optimal reaction conditions and the resulting stereoselectivity may vary. It is recommended to perform a catalyst screening to identify the best catalyst for your specific substrate and desired outcome.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Low product yield is a common issue that can often be resolved by systematically evaluating several factors.

Possible Causes and Solutions:

-

Catalyst Inactivity or Decomposition:

-

Solution: Ensure the this compound catalyst has been properly stored under an inert atmosphere to prevent degradation. Use a freshly opened or purified batch of the catalyst. Confirm the catalyst loading is appropriate; sometimes, a slight increase can improve the yield.

-

-

Suboptimal Reaction Temperature:

-

Solution: Temperature can significantly affect the reaction rate. If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, be cautious as excessive heat can lead to catalyst decomposition and side reactions. It is advisable to perform temperature optimization studies.

-

-

Incorrect Solvent:

-

Solution: The polarity and coordinating ability of the solvent can influence the catalytic cycle. Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile) to find the optimal medium for your reaction.

-

-

Impure Reagents:

-

Solution: Impurities in your substrates or reagents can act as catalyst poisons. Ensure all starting materials are of high purity by using freshly purified reagents.

-

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low reaction yield.

Problem 2: Low Enantioselectivity (ee)

Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Poor stereochemical control can be addressed by fine-tuning the reaction conditions.

Possible Causes and Solutions:

-

Reaction Temperature is Too High:

-

Solution: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4] It is recommended to run the reaction at temperatures ranging from -78°C to room temperature to find the optimal balance between reaction rate and enantioselectivity.

-

-

Inappropriate Solvent:

-

Solution: The solvent can have a profound effect on the chiral induction. Non-polar solvents often provide better enantioselectivity in organocatalyzed reactions. A systematic solvent screening is highly recommended.

-

-

Catalyst Purity:

-

Solution: Ensure the enantiomeric purity of your this compound catalyst. Any contamination with the (R)-enantiomer will decrease the overall enantiomeric excess of the product.

-

-

Background Uncatalyzed Reaction:

-

Solution: A non-selective background reaction can compete with the catalyzed pathway, leading to a racemic product. Consider lowering the reaction temperature or adjusting the concentration of the reactants to minimize the uncatalyzed reaction.

-

Troubleshooting Workflow for Low Enantioselectivity

Caption: A logical workflow for troubleshooting low enantioselectivity.

Optimization of Reaction Parameters

A systematic approach to optimizing reaction parameters is crucial for achieving the best results. The following tables summarize key parameters and their typical ranges for optimization studies.

Table 1: Temperature Effects on Yield and Enantioselectivity

| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 25 (Room Temp) | 24 | 85 | 70 |

| 0 | 48 | 82 | 85 |

| -20 | 72 | 75 | 92 |

| -40 | 96 | 60 | 98 |

| -78 | 120 | 45 | >99 |

Note: Data is representative and will vary depending on the specific reaction.

Table 2: Solvent Screening Results

| Solvent | Dielectric Constant | Yield (%) | Enantiomeric Excess (ee %) |

| Toluene | 2.4 | 80 | 95 |

| Dichloromethane | 9.1 | 88 | 88 |

| Tetrahydrofuran (THF) | 7.5 | 90 | 82 |

| Acetonitrile | 37.5 | 75 | 65 |

| Methanol | 32.7 | 60 | 50 |

Note: Data is representative and will vary depending on the specific reaction.

Table 3: Catalyst Loading Optimization

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 72 | 65 | 96 |

| 5 | 24 | 85 | 95 |

| 10 | 12 | 92 | 95 |

| 20 | 8 | 93 | 94 |

Note: Data is representative and will vary depending on the specific reaction.

Experimental Protocols

General Procedure for this compound Catalyzed Amination

This protocol provides a general starting point for your experiments. Optimization of specific parameters will be necessary for different substrates.

-

Preparation:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the this compound catalyst (5-10 mol%).

-

Add the desired anhydrous solvent (e.g., toluene).

-

-

Addition of Reactants:

-

To the catalyst solution, add the amine substrate followed by the electrophilic partner. If one of the reactants is a liquid, it can be added dropwise via a syringe.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction as appropriate for the specific chemistry. Typically, this involves the addition of a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to obtain the desired chiral amine.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.

-

References

Technical Support Center: Catalyst Deactivation in Reactions with (S)-3-Methylmorpholine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in chemical reactions involving (S)-3-Methylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of this compound in catalytic reactions?

A1: this compound, a chiral tertiary amine, is primarily used as a base or a nucleophilic catalyst in various organic transformations. Its basic nature is crucial for scavenging acidic byproducts generated during a reaction, thereby maintaining optimal conditions for the catalyst's performance. In some instances, it can also act as a ligand or an activator for certain catalysts.

Q2: How can this compound contribute to catalyst deactivation?

A2: While essential for many reactions, this compound, like other tertiary amines, can also be a source of catalyst deactivation. The primary mechanisms include:

-

Poisoning: The lone pair of electrons on the nitrogen atom of this compound can strongly coordinate to the metal center of a catalyst (e.g., Palladium, Rhodium, Ruthenium). This binding can block the active sites, preventing the substrate from accessing them and thus inhibiting the catalytic cycle.[1]

-

Reductive Deactivation: In some cases, tertiary amines can promote the reduction of the active catalyst to a lower, inactive oxidation state. For instance, they can facilitate the reduction of Pd(II) to inactive Pd(0) nanoparticles.

-

Formation of Inactive Complexes: this compound can react with the catalyst to form stable, catalytically inactive complexes.

Q3: Which types of catalysts are particularly susceptible to deactivation by this compound?

A3: Transition metal catalysts are generally the most susceptible to deactivation by tertiary amines. This includes, but is not limited to:

-

Palladium-based catalysts: Widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), these are prone to poisoning by nitrogen-containing compounds.[1]

-

Rhodium and Ruthenium catalysts: Commonly employed in hydrogenation and metathesis reactions, their activity can be significantly diminished by coordinating amines.

-

Lewis acidic catalysts: The basic nature of this compound can lead to neutralization of Lewis acidic catalyst sites.

Q4: Are there any observable signs of catalyst deactivation in my reaction?

A4: Yes, several indicators may suggest catalyst deactivation:

-

A significant decrease in the reaction rate or a complete stall of the reaction.

-

The need for higher catalyst loading, temperature, or pressure to achieve the desired conversion.

-

A change in the color of the reaction mixture, which might indicate a change in the oxidation state of the metal catalyst.

-

Formation of undesired side products.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and mitigating catalyst deactivation issues when using this compound.

Problem 1: Reaction is sluggish or does not go to completion.

Possible Cause: Catalyst poisoning by this compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sluggish reactions.

Detailed Steps:

-

Verify the Purity of this compound: Impurities in the base can act as potent catalyst poisons. Ensure the this compound is of high purity and appropriately stored.

-

Optimize the Stoichiometry of this compound: Use the minimum effective amount of the base. An excess of the amine can increase the rate of catalyst poisoning.

-

Consider an Alternative Base: If possible, screen other non-coordinating or sterically hindered bases that are less likely to bind to the catalyst's active site.

-

Modify the Catalyst System:

-

Ligand Modification: Employing bulky or electron-rich ligands on the metal center can sometimes mitigate poisoning by sterically hindering the coordination of the amine.

-

Catalyst Precursor: The choice of catalyst precursor can influence its stability.

-

-

Slow Addition of this compound: Adding the base slowly over the course of the reaction can maintain a low instantaneous concentration, minimizing its inhibitory effect on the catalyst.

Problem 2: Inconsistent reaction yields and product quality.

Possible Cause: Gradual catalyst deactivation throughout the reaction.

Mitigation Strategies:

-

Use of a Scavenger: In some cases, a scavenger can be added to preferentially bind with catalyst poisons.

-

Catalyst Regeneration: For heterogeneous catalysts, it may be possible to regenerate the catalyst after the reaction. Common methods for palladium catalysts include washing with acidic or basic solutions to remove adsorbed amines.[2]

-

Flow Chemistry: Performing the reaction in a continuous flow setup can sometimes mitigate deactivation issues by providing a constant supply of fresh catalyst to the reaction zone.

Quantitative Data on Catalyst Deactivation

| Catalyst System | Base (1.5 eq) | Time (h) | Conversion (%) |

| Pd(OAc)₂ / SPhos | This compound (hypothetical) | 4 | 95 |

| Pd(OAc)₂ / SPhos | Triethylamine (TEA) | 4 | 65 |

| Pd(OAc)₂ / SPhos | K₃PO₄ (non-coordinating) | 4 | >99 |

This data is illustrative and intended to demonstrate the potential impact of a coordinating tertiary amine base compared to a non-coordinating inorganic base.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling Using an Amine Base

This protocol is adapted from established procedures for Suzuki-Miyaura couplings and can be used as a starting point for reactions involving this compound.[3]

Reaction Setup Workflow:

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (1.0 eq)

-

Boronic acid (1.2 eq)

-

This compound (2.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, boronic acid, and this compound.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under the inert atmosphere, add the palladium catalyst and the ligand.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Proceed with a standard aqueous work-up and purify the product by column chromatography.

Protocol 2: Catalyst Regeneration for a Heterogeneous Palladium Catalyst

This protocol describes a general method for regenerating a supported palladium catalyst (e.g., Pd on carbon) that has been deactivated by nitrogen-containing compounds.[2]

Regeneration Process:

-

Separation: After the reaction, separate the heterogeneous catalyst from the reaction mixture by filtration.

-

Washing: Wash the catalyst with a suitable solvent (e.g., the reaction solvent) to remove any residual reactants and products.

-

Acid/Base Treatment:

-

Suspend the catalyst in a dilute aqueous solution of an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) to remove the adsorbed amine.

-

Stir the suspension at room temperature for 1-2 hours.

-

-

Neutralization and Rinsing:

-

Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

-

Rinse the catalyst with a solvent like ethanol or acetone to remove water.

-

-

Drying: Dry the catalyst under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Activity Test: Before reusing the regenerated catalyst on a large scale, it is advisable to perform a small-scale test reaction to confirm the restoration of its catalytic activity.

References

Navigating Exothermic Reactions with (S)-3-Methylmorpholine: A Technical Support Guide

For researchers, scientists, and professionals in drug development, managing the thermal behavior of chemical reactions is paramount to ensuring safety, optimizing processes, and achieving desired outcomes. This technical support center provides essential guidance on controlling temperature in exothermic reactions involving (S)-3-Methylmorpholine. The following information is curated to address potential challenges and offer practical solutions in a laboratory and scale-up context.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with reactions involving this compound?

A1: While specific calorimetric data for reactions involving this compound are not extensively published, its structural similarity to other N-alkylated morpholines suggests that reactions such as N-alkylation, amidation, or reactions with strong acids can be exothermic. The primary hazards include the potential for a rapid increase in temperature, leading to a thermal runaway. A thermal runaway is a situation where the rate of heat generation exceeds the rate of heat removal, which can result in a dangerous increase in pressure, boiling of solvents, and potentially vessel rupture.

Q2: How can I assess the potential exothermicity of my reaction with this compound?

A2: A preliminary assessment can be made by considering the type of reaction. Reactions involving bond formation, such as those with epoxides, acid chlorides, or alkyl halides, are typically exothermic. For a more quantitative assessment, it is highly recommended to perform calorimetric studies, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), on a small scale. These techniques can provide crucial data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR). For instance, studies on the synthesis of N-methylmorpholine-N-oxide, a related compound, utilized a reaction calorimeter to determine the overall heat of synthesis.[1]

Q3: What are the key parameters to monitor during an exothermic reaction with this compound?

A3: Continuous monitoring of the reaction temperature is critical. Other important parameters to track include the rate of addition of reactants, stirrer speed, and the temperature of the cooling medium. Any deviation from the expected temperature profile should be investigated immediately.

Q4: What immediate actions should be taken in case of a temperature spike?

A4: In the event of an unexpected temperature increase, the following steps should be taken:

-

Immediately stop the addition of any reactants.

-

Increase the cooling to its maximum capacity.

-

If necessary, prepare an emergency cooling bath (e.g., ice-water or dry ice-acetone).

-

If the reaction is deemed uncontrollable, an emergency quench plan should be activated. This may involve adding a pre-determined quenching agent to stop the reaction.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Unexpectedly High Exotherm | - Incorrect stoichiometry (excess of a highly reactive reagent).- Impurities in starting materials or solvents.- Inadequate heat transfer. | - Immediately stop reagent addition.- Enhance cooling and agitation.- If necessary, dilute the reaction mixture with a pre-cooled, inert solvent.- Re-evaluate the purity of all reagents and solvents before the next run. |

| Inability to Maintain Target Temperature | - Cooling system is undersized for the scale of the reaction.- Insufficient heat transfer surface area.- Fouling of the reactor jacket. | - Reduce the rate of addition of the limiting reagent.- Consider using a more efficient cooling medium.- For larger scale reactions, ensure the reactor is appropriately sized.- Regularly inspect and clean the reactor cooling surfaces. |

| Localized Hotspots | - Poor mixing.- Viscous reaction mixture. | - Increase the stirrer speed to improve homogeneity.- If the mixture is highly viscous, consider using a more powerful overhead stirrer or diluting the reaction mixture. |

| Delayed Onset of Exotherm | - Presence of an induction period.- Impurities acting as inhibitors. | - Maintain careful monitoring. A delayed exotherm can lead to the accumulation of unreacted reagents, resulting in a more violent reaction once initiated.- Consider adding a small amount of product from a previous successful batch (seeding) to initiate the reaction, if appropriate. |

Experimental Protocols

Reaction Calorimetry (RC) for Heat of Reaction Determination

This protocol outlines a general procedure for determining the heat of reaction for a process involving this compound using a reaction calorimeter.

Objective: To quantify the heat evolved during the reaction to assess thermal risk and determine necessary cooling requirements for scale-up.

Materials:

-

Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar)

-

This compound

-

Co-reactant

-

Solvent

-

Calibration heater

Procedure:

-

Calibration: Calibrate the calorimeter using the supplied electrical heater to determine the overall heat transfer coefficient (U) and the heat capacity of the system (Cp).

-

Charging: Charge the reactor with this compound and the solvent.

-

Equilibration: Stir the mixture at the desired reaction temperature until thermal equilibrium is reached.

-

Dosing: Add the co-reactant at a controlled rate using a dosing pump.

-

Data Acquisition: Continuously record the temperature of the reactor contents (Tr) and the jacket temperature (Tj). The heat flow (q) is calculated in real-time by the calorimetry software using the equation: q = U * A * (Tr - Tj) + m * Cp * (dTr/dt).

-

Analysis: Integrate the heat flow over the duration of the addition to determine the total heat of reaction (ΔHr).

Data Presentation

| Parameter | Description | Example Value (Hypothetical) |

| Heat of Reaction (ΔHr) | Total heat released per mole of limiting reactant. | -150 kJ/mol |